molecular formula C16H11F4N3O3S2 B2430896 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 886955-29-9

2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No. B2430896
CAS RN: 886955-29-9
M. Wt: 433.4
InChI Key: WJZUDNKJCAZMDA-UHFFFAOYSA-N
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Description

The compound “2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide” is a complex organic molecule . It contains several functional groups, including a fluoro-substituted benzothiadiazine ring, a thioether linkage, and a trifluoromethyl-substituted phenyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a fluoro-substituted benzothiadiazine ring, a thioether linkage, and a trifluoromethyl-substituted phenyl group . The presence of these functional groups can significantly influence the compound’s physical and chemical properties.

Scientific Research Applications

Synthesis and Characterization

  • Fluorinated Compounds for Anticancer Activity: Fluorinated compounds, such as fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, have been synthesized and shown moderate to good antiproliferative potency against various cancer cell lines, highlighting the potential of fluorine substitution in enhancing anticancer drug properties (Chowrasia et al., 2017).

Anticancer Applications

  • Benzothiazole Derivatives: Synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles has revealed potent cytotoxicity in vitro against human breast cancer cell lines, underscoring the therapeutic potential of benzothiazole derivatives in cancer treatment (Hutchinson et al., 2001).
  • Peripheral Benzodiazepine Receptor Imaging: Radiolabeled compounds have been synthesized for imaging peripheral benzodiazepine receptors (PBRs), indicating applications in neurodegenerative disorder research (Fookes et al., 2008).

Other Applications

  • Anticonvulsant Activities: Compounds containing alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives have shown significant protection against seizures in animal models, suggesting a potential for the development of new anticonvulsant medications (Kohn et al., 1993).

properties

IUPAC Name

2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F4N3O3S2/c17-9-5-6-12-13(7-9)28(25,26)23-15(22-12)27-8-14(24)21-11-4-2-1-3-10(11)16(18,19)20/h1-7H,8H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZUDNKJCAZMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F4N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

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